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Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

Cat. No.: B1345653 Get Quote

Technical Guide: 4-Phenoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Phenoxybenzonitrile, a key

chemical intermediate in various synthetic applications, particularly in the development of

pharmaceutical compounds.
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Property Value Reference

CAS Number 3096-81-9 [1]

Molecular Weight 195.22 g/mol [1]

Molecular Formula C₁₃H₉NO [1]

IUPAC Name 4-phenoxybenzonitrile [1]

Synonyms
4-Cyanodiphenyl ether, p-

Phenoxybenzonitrile
[1]

Melting Point 42-46 °C [2]

Appearance
White to yellow crystals or

powder

Synthesis and Experimental Protocols
4-Phenoxybenzonitrile can be synthesized through several methods. Below are detailed

protocols for two common synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of 4-
Chlorobenzonitrile with Phenol
This method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic

substitution reaction of 4-chlorobenzonitrile with phenol.[2]

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 4-chlorobenzonitrile (1 equivalent), phenol (1.2 equivalents), and a catalytic

amount of tris(3,6-dioxaheptyl)amine.

Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO).

Base: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2

equivalents), to the mixture to facilitate the deprotonation of phenol.
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and stir

for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the

mixture into water and extract the product with a suitable organic solvent, such as ethyl

acetate.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. The crude product can be further purified by column

chromatography or recrystallization.

Route 2: Reaction of 4-Cyanophenol with Iodobenzene
This alternative synthesis involves the reaction of 4-cyanophenol with iodobenzene using a

cesium fluoride/clinoptilolite (CsF/CP) solid base in DMSO.[2]

Experimental Protocol:

Reactant Preparation: In a reaction vessel, add 4-cyanophenol (1 equivalent), iodobenzene

(1.1 equivalents), and the CsF/Clinoptilolite catalyst.

Solvent: Add dimethyl sulfoxide (DMSO) as the solvent.

Reaction Conditions: Heat the mixture with stirring at a temperature of 120-140°C for 6-12

hours. The reaction should be monitored by TLC or GC-MS.

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the

product with an organic solvent like diethyl ether or ethyl acetate.

Purification: Combine the organic extracts, wash with water and brine, and dry over a drying

agent (e.g., Na₂SO₄). After solvent evaporation, purify the resulting crude 4-
Phenoxybenzonitrile by column chromatography on silica gel.
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While 4-Phenoxybenzonitrile itself is not typically an active pharmaceutical ingredient, its

structural motif is present in various biologically active molecules. The nitrile group can act as a

hydrogen bond acceptor, mimicking a carbonyl group, which is a common feature in drug-

receptor interactions.[3]

Key applications include:

Intermediate for Tetrazole Synthesis: It is used to synthesize 5-(4-phenoxy)phenyltetrazole, a

compound with potential applications in medicinal chemistry.[2]

Building Block for Biologically Active Molecules: The phenoxybenzonitrile scaffold is a

component of more complex molecules that have been investigated as:

Dipeptidyl peptidase-4 (DPP-4) inhibitors: Derivatives of quinazolinone containing a

methyl-benzonitrile moiety have shown DPP-4 inhibitory activity, relevant for the treatment

of diabetes.[4]

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators:

Benzonitrile-containing compounds have been developed as mGluR5 NAMs for potential

use in psychiatric disorders.[5]

Visualized Workflows
The following diagrams illustrate the synthetic pathways for 4-Phenoxybenzonitrile.
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Synthesis of 4-Phenoxybenzonitrile via Nucleophilic Aromatic Substitution.
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Synthesis of 4-Phenoxybenzonitrile via Ullmann-type Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1345653?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345653?utm_src=pdf-body
https://www.benchchem.com/product/b1345653?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxybenzonitrile
https://www.sigmaaldrich.com/KR/ko/product/aldrich/527769
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://brieflands.com/journals/ijpr/articles/145406.pdf
https://pubmed.ncbi.nlm.nih.gov/28212015/
https://pubmed.ncbi.nlm.nih.gov/28212015/
https://pubmed.ncbi.nlm.nih.gov/28212015/
https://pubmed.ncbi.nlm.nih.gov/28212015/
https://www.benchchem.com/product/b1345653#4-phenoxybenzonitrile-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1345653#4-phenoxybenzonitrile-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1345653#4-phenoxybenzonitrile-cas-number-and-molecular-weight
https://www.benchchem.com/product/b1345653#4-phenoxybenzonitrile-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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